Phenylthioacetohydroximate
Description
Phenylthioacetohydroximate is a compound hypothesized to contain a phenylthio group (-S-C₆H₅) and a hydroximate moiety (-C(=N-OH)-R). Hydroximates are derivatives of hydroxylamine and are often studied for their chelating properties or roles in coordination chemistry. The compound’s name suggests structural similarities to phenylthioacetic acid derivatives (e.g., Acetic Acid, (Phenylthio), as referenced in ) but with a hydroximate functional group replacing the carboxylic acid .
Properties
Molecular Formula |
C8H8NOS- |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N-oxido-2-phenylethanethioamide |
InChI |
InChI=1S/C8H8NOS/c10-9-8(11)6-7-4-2-1-3-5-7/h1-5H,6H2,(H-,9,10,11)/q-1 |
InChI Key |
XHOSAOPRGRQKNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=S)N[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
While direct information on Phenylthioacetohydroximate is absent, the provided evidence includes compounds with phenylthio, thiophene, or phenylacetate groups.
Table 1: Key Properties of Structurally Relevant Compounds
Functional Group Analysis
- Phenylthio Group (-S-C₆H₅) : Present in Acetic Acid, (Phenylthio) (). This group enhances lipophilicity and may influence reactivity in nucleophilic substitutions. This compound likely shares this group but replaces the carboxylic acid with a hydroximate (-C(=N-OH)-R), altering its coordination and solubility properties .
- Hydroximate vs. β-Ketoester : Ethyl 2-Phenylacetoacetate () contains a β-ketoester, which is electrophilic. In contrast, hydroximates act as bidentate ligands, binding metals via the N and O atoms. This difference would make this compound more suited for metal chelation than ester-based reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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